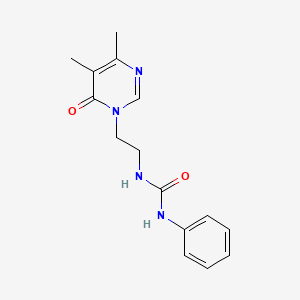![molecular formula C11H12Cl2F3N3O B2749283 3-氯-N'-[3-氯-5-(三氟甲基)吡啶-2-基]-2,2-二甲基丙酰肼 CAS No. 320422-72-8](/img/structure/B2749283.png)
3-氯-N'-[3-氯-5-(三氟甲基)吡啶-2-基]-2,2-二甲基丙酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-chloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide” is a chemical compound with a molecular weight of 345.71 .
Molecular Structure Analysis
The compound has a complex molecular structure. The IUPAC name is phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazinecarboxylate . The InChI code is 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) .Physical And Chemical Properties Analysis
This compound is a solid in physical form . It has a molecular weight of 345.71 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.科学研究应用
- Antifungal Activity Botrytis cinerea, Alternaria spp., and Sclerotinia sclerotiorum are fungal species responsible for crop diseases. Studies have demonstrated that this compound can effectively control these pathogens. Its antifungal properties make it valuable in agriculture and horticulture.
- The compound has been investigated for its antibacterial activity. Specifically, it targets enzymes called phosphopantetheinyl transferases (PPTases), which play a crucial role in bacterial fatty acid biosynthesis. Inhibition of these enzymes could halt bacterial proliferation .
- Notably, the presence of an Sfp-PPTase in bacterial genomes may provide an inherent mechanism of resistance. Therefore, a viable antibacterial agent should simultaneously target both AcpS-PPTase and Sfp-PPTase classes .
Antibacterial Potential
Hepatitis C Treatment
安全和危害
作用机制
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) motif are widely used in the agrochemical and pharmaceutical industries . They are known to protect crops from pests and have applications in human and veterinary medicine .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds with similar structures have been found to have significant effects on various biological activities and physical properties of compounds .
Result of Action
It is known that tfmp derivatives have a wide range of applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties .
属性
IUPAC Name |
3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2F3N3O/c1-10(2,5-12)9(20)19-18-8-7(13)3-6(4-17-8)11(14,15)16/h3-4H,5H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVVOSNETMMSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

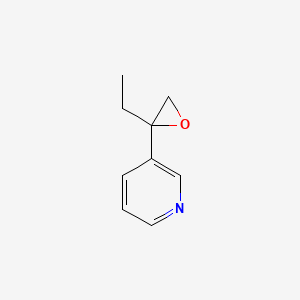
![2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2749201.png)
![Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2749202.png)
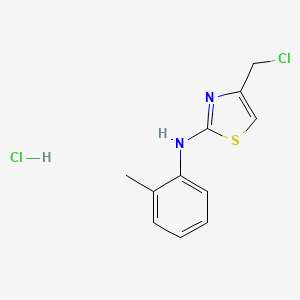
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide](/img/structure/B2749204.png)


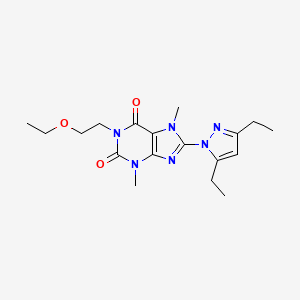
![2-[7-butyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2749214.png)
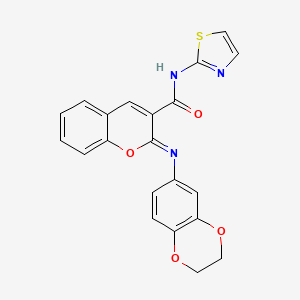
![ethyl 2-[({[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2749217.png)
![N-(2-cyano-2-methylethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide](/img/structure/B2749218.png)
![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749221.png)
